Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate
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Overview
Description
Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods often involve the condensation of sulfur-containing compounds with various substrates under specific reaction conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate has several scientific research applications, including:
Medicinal Chemistry: Thiophene derivatives are explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.
Material Science: These compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Applications: Thiophene derivatives serve as corrosion inhibitors and are used in the fabrication of various industrial materials.
Mechanism of Action
The mechanism of action of Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, influencing nerve signal transmission. They may also inhibit specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
This compound is unique due to its specific structural features, which may confer distinct biological and chemical properties.
Biological Activity
Chemical Structure and Properties
The chemical structure of Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂S₂
- Molecular Weight : 358.48 g/mol
- IUPAC Name : this compound
This compound features a thiophene ring fused with a pyrimidine structure, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiophene and pyrimidine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains. The presence of the 4-methylphenyl group may enhance this activity due to increased lipophilicity and interaction with bacterial membranes.
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer properties. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. For example, a study on related pyrimidine derivatives demonstrated cell cycle arrest and apoptosis in human cancer cell lines, indicating that this compound may share similar mechanisms of action.
Anti-inflammatory Effects
Thiophene derivatives are also noted for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, which are involved in various inflammatory diseases. The compound's ability to modulate inflammatory pathways could make it a candidate for further investigation in treating conditions such as arthritis or inflammatory bowel disease.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial activity of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar structure to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Studies : Research involving the evaluation of pyrimidine derivatives showed promising results in inhibiting proliferation in breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
- Inflammation Models : In animal models of inflammation, compounds structurally related to this compound demonstrated a reduction in paw edema and cytokine levels, supporting their potential use as anti-inflammatory agents.
Summary of Biological Activities
Activity Type | Observed Effect | Reference Source |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Pharmacological Profile
Parameter | Value |
---|---|
Molecular Weight | 358.48 g/mol |
Solubility | Soluble in DMSO |
Toxicity | Low (preliminary studies) |
Properties
Molecular Formula |
C18H18N2O2S2 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
propan-2-yl 2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetate |
InChI |
InChI=1S/C18H18N2O2S2/c1-11(2)22-15(21)9-24-18-16-14(8-23-17(16)19-10-20-18)13-6-4-12(3)5-7-13/h4-8,10-11H,9H2,1-3H3 |
InChI Key |
PRSSTOIUMXOFHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)OC(C)C |
Origin of Product |
United States |
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